molecular formula C5H8N4O2 B2714914 3-(1,2,4-Triazol-1-yl)-L-alanine CAS No. 114419-45-3; 4819-36-7

3-(1,2,4-Triazol-1-yl)-L-alanine

Cat. No.: B2714914
CAS No.: 114419-45-3; 4819-36-7
M. Wt: 156.145
InChI Key: XVWFTOJHOHJIMQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Non-Canonical Amino Acid Analog

3-(1,2,4-Triazol-1-yl)-L-alanine is classified as a non-canonical, or nonproteinogenic, amino acid. This means it is not one of the 20 standard amino acids that are genetically coded for and incorporated into proteins during translation. Structurally, it is an analog of the canonical amino acid L-histidine, where the imidazole (B134444) ring of histidine is replaced by a 1,2,4-triazole (B32235) ring. This substitution is a key feature, as the triazole moiety imparts specific chemical properties, including stability and resistance to enzymatic degradation, making it a valuable tool in fields like peptidomimetics, which involves designing molecules that mimic peptides.

Beyond its synthetic utility, this compound is also found in nature as a metabolite. scbt.com It is recognized as an important metabolite of the fungicide myclobutanil (B1676884) in plants. nih.govuminho.pt In this biological context, it is synthesized from O-acetyl-L-serine and 1,2,4-triazole by the enzyme cysteine synthase. colab.ws Its identity as both a synthetic building block and a biological metabolite underscores its versatility and importance in chemical biology.

Table 1: Chemical Properties of this compound

Property Value
Alternate Name (S)-2-Amino-3-(1,2,4-triazol-1-yl)propionic acid scbt.com
CAS Number 4819-36-7 scbt.com
Molecular Formula C₅H₈N₄O₂ scbt.com

| Molecular Weight | 156.14 g/mol scbt.com |

Historical Perspectives on Triazole-Containing Compounds in Chemical Biology Research

The study of triazoles, the class of heterocyclic compounds to which this compound belongs, has a rich history. The term "triazole" was first used in the late 19th century to describe this five-membered ring system containing three nitrogen atoms. numberanalytics.comnih.gov For many years, research into these compounds progressed steadily, but it experienced a significant surge in the 2000s with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which provides an efficient way to synthesize 1,4-disubstituted triazoles. numberanalytics.commdpi.com

From early on, the therapeutic potential of triazole derivatives was recognized. ijpda.org Their unique chemical properties, such as high stability and the capacity to engage in various chemical interactions, made them attractive scaffolds for drug development. numberanalytics.com The presence of three nitrogen atoms allows for a variety of structural modifications, enabling the creation of diverse bioactive molecules. nih.gov This has led to the development of numerous triazole-containing drugs, including important antifungal agents like fluconazole (B54011) and itraconazole, which have been used for decades to treat microbial infections. ijpda.orgfrontiersin.org The inherent ability of the triazole structure to form weak, non-bond interactions with enzymes and biological receptors has established these compounds as crucial pharmacophores in medicinal chemistry. nih.gov

Significance in Contemporary Biochemical and Medicinal Chemistry Research

In modern research, this compound and its derivatives are subjects of intense investigation due to their wide-ranging biological activities. nih.gov The compound serves as a versatile building block for synthesizing more complex molecules and is used as a ligand in coordination chemistry. A primary area of its significance is as a potential enzyme inhibitor, a role stemming from the triazole ring's ability to form hydrogen bonds and coordinate with metal ions, thereby disrupting biological pathways.

This inhibitory potential has been explored in several therapeutic areas. Research has demonstrated its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, where it is believed to inhibit key enzymes involved in the synthesis of the bacterial cell wall.

Furthermore, this compound has shown considerable promise in anticancer research. In vitro studies have evaluated its activity against various cancer cell lines, revealing its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. The development of novel derivatives continues to be an active area of research, with some derivatives exhibiting significant antiproliferative effects against breast cancer cells. nih.gov These findings underscore the compound's potential as a scaffold for developing new antifungal and anticancer agents. nih.gov

Table 2: Investigated Biological Activities of this compound and its Derivatives

Research Area Target/Cell Line Observed Effect
Antimicrobial Mycobacterium tuberculosis Inhibition of key enzymes in cell wall synthesis
Anticancer MCF-7 (breast cancer) Induction of apoptosis, cell cycle arrest at G2/M phase
Anticancer SW480 (colon cancer) Induction of apoptosis, cell cycle arrest
Anticancer A549 (lung cancer) Induction of apoptosis, cell cycle arrest

| Antifungal | Physalospora piricola | Derivatives show strong binding to 14α-demethylase (CYP51) nih.gov |

Properties

IUPAC Name

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044367
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4819-36-7
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 3-(1,2,4-Triazol-1-yl)-L-alanine

The synthesis of this compound and its derivatives can be achieved through various chemical strategies. These methods are designed to efficiently introduce the triazole moiety onto an alanine (B10760859) backbone, often with a focus on controlling stereochemistry and regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a prominent and highly efficient method for the synthesis of 1,2,3-triazoles, a related isomer to the 1,2,4-triazole (B32235) found in the title compound. nih.govorganic-chemistry.org This "click chemistry" reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govorganic-chemistry.org This method offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org While not directly producing the 1,2,4-triazole isomer, the principles of click chemistry are foundational in the synthesis of related triazole-containing amino acids and peptidomimetics. researchgate.netresearchgate.net The reaction is tolerant of a wide range of functional groups and can be performed in aqueous solutions, making it suitable for biological applications. organic-chemistry.orgnih.gov The in situ formation of hydrazoic acid from sodium azide further expands the utility of this method. acs.org

Alternative Synthetic Routes Incorporating the Triazole Moiety

Beyond CuAAC, several other synthetic routes are employed to construct the this compound scaffold and its analogs. A common approach involves the alkylation of 1H-1,2,4-triazole with a suitable L-alanine derivative. nih.gov This nucleophilic substitution reaction typically utilizes a base to deprotonate the triazole ring, enhancing its nucleophilicity. nih.gov For instance, a racemic synthesis of an N-Boc protected derivative starts from an oxazoline (B21484) derivative, which is alkylated with 1H-1,2,4-triazole, followed by ring opening and oxidation. nih.gov

Alternative methods include the reaction of glycidol (B123203) with 1,2,4-triazole and the Wagner reaction of N-allylazoles. rasayanjournal.co.in Another strategy involves the nucleophilic substitution of a leaving group on a glycine (B1666218) derivative with 1H-1,2,4-triazole-3-amine. unesp.brresearchgate.net The reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromoacetyl compounds is another pathway to create fused triazole systems. nih.gov

Synthesis of Analogs and Derivatives for Biochemical Investigations

To explore the structure-activity relationships and to develop new therapeutic agents, a wide array of analogs and derivatives of this compound have been synthesized.

Amino Acid Conjugates and Peptidomimetic Constructs

The incorporation of this compound into peptides and peptidomimetics is a key area of research. researchgate.netresearchgate.net The triazole ring can act as a bioisostere for the amide bond, offering increased metabolic stability. researchgate.netresearchgate.net Synthesis of these conjugates often involves standard peptide coupling techniques, where the N-protected triazole-containing amino acid is coupled with another amino acid or peptide fragment using reagents like EDCI and HOBt. mdpi.comnih.gov The Fmoc protecting group is commonly used in solid-phase peptide synthesis of such derivatives. mdpi.com These peptidomimetic agents are explored for various applications, including drug discovery. google.com

Regioselective and Stereoselective Synthetic Strategies

Controlling the regioselectivity of the triazole formation and the stereochemistry of the alanine backbone is crucial for biological activity. In the alkylation of 1H-1,2,4-triazole, a mixture of N1 and N4 alkylated isomers can be formed, with the N1-isomer often being the predominant product. nih.govvibgyorpublishers.org The choice of reaction conditions, including the base and solvent, can influence the regioselectivity. nih.gov Theoretical studies using DFT methods can help predict and explain the observed regioselectivity. unesp.brresearchgate.net Stereoselective synthesis is often achieved by starting with a chiral precursor, such as L-alanine, and maintaining the stereochemical integrity throughout the reaction sequence. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Synthetic Products

The unambiguous identification and characterization of this compound and its derivatives are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a powerful tool for structural elucidation. nih.govmdpi.commdpi.com 2D NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for assigning complex structures and determining connectivity. vibgyorpublishers.orgresearchgate.net Mass spectrometry (MS), often coupled with electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. mdpi.commdpi.com Elemental analysis provides the empirical formula, confirming the elemental composition of the product. nih.gov X-ray crystallography can provide definitive proof of the three-dimensional structure, including stereochemistry and regiochemistry. researchgate.net

Biochemical Roles and Metabolic Fate in Biological Systems

Identification as a Metabolite of Triazole-Based Fungicides

In plant systems, the transformation of triazole fungicides into 3-(1,2,4-triazol-1-yl)-L-alanine is a well-documented metabolic pathway. epa.govinchem.org Following the application of a parent triazole fungicide, the compound can be absorbed by the plant. Inside the plant's tissues, the fungicide undergoes metabolic processes where the 1,2,4-triazole (B32235) ring is cleaved from the parent molecule. who.int This free 1,2,4-triazole is then conjugated with the amino acid L-serine to form this compound. eurl-pesticides.euepa.gov

This metabolic conversion has been observed in numerous plant metabolism studies. For instance, in wheat and peanuts treated with tebuconazole, triazolyl alanine (B10760859) was identified as the main metabolite. fao.org Similarly, studies with prothioconazole (B1679736) on wheat and peanuts showed that triazolyl alanine accounted for a significant portion of the total radioactive residue in the grain and nutmeat. epa.gov The presence of triazolyl alanine can vary depending on the plant species and the specific parent fungicide. For example, in tomatoes treated with difenoconazole, triazolyl alanine is a notable plant-specific metabolite. fao.org

This metabolite can be further transformed within the plant. For example, it can be oxidized to form triazolyl acetic acid (TAA). epa.gov Along with triazolyl lactic acid, these compounds represent the primary terminal forms of the triazole ring in plants. eurl-pesticides.euepa.govfao.org The translocation of these water-soluble metabolites, such as triazolyl alanine, can lead to their distribution in parts of the plant not directly exposed to the initial fungicide application. fao.org

Table 1: Parent Triazole Fungicides and Plant Systems where this compound is a Known Metabolite

Parent Fungicide Plant System(s)
Myclobutanil (B1676884) Plants (General)
Tebuconazole Wheat, Peanut, Rotational Crops fao.orgepa.gov
Difenoconazole Tomato fao.org
Prothioconazole Wheat, Peanut, Sugar Beet epa.gov

In contrast to plants, the formation of this compound is not a significant metabolic pathway in animals. inchem.org However, microbial communities in the soil play a crucial role in the degradation of triazole fungicides. mdpi.com While the primary degradation in soil often leads to the formation of 1,2,4-triazole, the subsequent uptake of this free triazole by soil microorganisms and its potential transformation is an area of ongoing research. who.int

Some soil bacteria have demonstrated the ability to degrade triazole fungicides, using them as a source of carbon and energy. nih.gov For example, strains of Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have been identified as capable of degrading hexaconazole, difenoconazole, and propiconazole. nih.gov The degradation process can be influenced by factors such as the concentration of the fungicide and the composition of the microbial population. mdpi.comnih.gov While these studies focus on the breakdown of the parent fungicides, the complete metabolic fate of the triazole ring within these microorganisms, including the potential for alanine conjugate formation, is less clearly defined than in plants. The primary focus of microbial metabolism appears to be the degradation of the fungicide molecule, which can lead to the release of the 1,2,4-triazole moiety into the environment. mdpi.comwho.int

Enzymatic Processes Governing Formation and Degradation of this compound

The biosynthesis of this compound in higher plants is an enzymatic process. colab.ws The key enzyme responsible for this transformation is cysteine synthase (also known as O-acetylserine (thiol)-lyase). colab.ws This enzyme catalyzes the reaction between O-acetyl-L-serine (OAS) and the free 1,2,4-triazole molecule that has been cleaved from the parent fungicide. colab.ws

Cysteine synthase is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that typically catalyzes the final step in cysteine biosynthesis by combining OAS with sulfide (B99878). colab.ws However, this enzyme exhibits broad substrate specificity and can also utilize other nucleophiles, such as 1,2,4-triazole, to synthesize β-substituted alanines. colab.wsjst.go.jp Research has shown that cysteine synthase purified from various plants, including Brassica juncea, can effectively catalyze the formation of this compound. colab.ws

The degradation of this compound in biological systems is less well-characterized. In rats, the compound is rapidly absorbed and then largely excreted unchanged in the urine, with a smaller portion being metabolized to N-acetyl-D,L-triazolyl alanine before excretion. inchem.org This suggests that in mammals, the enzymatic processes for its degradation are not extensive. In plants, as mentioned earlier, it can be oxidized to triazolyl acetic acid, indicating the presence of enzymatic pathways for its further metabolism. epa.gov

Research on Environmental and Biological Distribution Mechanisms

The environmental and biological distribution of this compound is intrinsically linked to the use of triazole fungicides and their subsequent metabolism. epa.gov As a water-soluble metabolite, it has the potential for mobility within plant tissues and potentially in the wider environment. fao.org

Studies on rotational crops have shown that residues of triazole metabolites, including triazolyl alanine, can be taken up by subsequent crops planted in treated soil. fao.org This is believed to occur through the uptake of 1,2,4-triazole from the soil, which is then metabolized by the plant into triazolyl alanine, triazolyl lactic acid, and triazolyl acetic acid. eurl-pesticides.eufao.org This indicates that the distribution of these metabolites is not only dependent on the initial application but also on the persistence of the 1,2,4-triazole moiety in the soil.

Table 2: Chemical Compound Information

Compound Name Alternate Names CAS Number Molecular Formula
This compound (S)-2-Amino-3-(1,2,4-triazol-1-yl)propionic acid, Triazolyl alanine (TA) 4819-36-7 scbt.com C₅H₈N₄O₂ scbt.com
1,2,4-Triazole 1H-1,2,4-triazole, TRZ 288-88-0 fao.org C₂H₃N₃
Triazolyl acetic acid 1H-1,2,4-triazol-l-ylacetic acid, TAA 28711-29-7 fao.org C₄H₅N₃O₂
Myclobutanil - 88671-89-0 C₁₅H₁₇ClN₄
Tebuconazole - 107534-96-3 C₁₆H₂₂ClN₃O
Propiconazole - 60207-90-1 C₁₅H₁₇Cl₂N₃O₂
Difenoconazole - 119446-68-3 C₁₉H₁₇Cl₂N₃O₃
Prothioconazole - 178928-70-6 C₁₄H₁₅Cl₂N₃OS
Triadimefon - 43121-43-3 C₁₄H₁₆ClN₃O₂
O-acetyl-L-serine - 5147-38-6 C₅H₉NO₄
L-serine - 56-45-1 C₃H₇NO₃
N-acetyl-D,L-triazolyl alanine - Not specified C₇H₁₀N₄O₃

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Inhibition and Modulatory Activities

The triazole moiety of 3-(1,2,4-Triazol-1-yl)-L-alanine and its derivatives serves as a versatile pharmacophore, enabling the inhibition of a diverse range of enzymes through various mechanisms.

Interaction with Cytochrome P450 Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase)

A primary mechanism of action for many triazole-based compounds, particularly fungicides, is the inhibition of cytochrome P450 enzymes, with lanosterol 14α-demethylase (CYP51) being a key target. armchemfront.com This enzyme is crucial for the biosynthesis of sterols in fungi and other eukaryotes. rsc.org Triazole fungicides act by having one of the nitrogen atoms in the triazole ring coordinate to the heme iron atom within the active site of CYP51. This binding blocks the normal catalytic activity of the enzyme, which is responsible for the demethylation of lanosterol, a critical step in the ergosterol (B1671047) biosynthesis pathway. armchemfront.comsemanticscholar.org The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, a vital component of fungal cell membranes. armchemfront.com

Inhibition of Histidine Biosynthesis Pathways

Compounds containing the 1,2,4-triazole (B32235) ring have been shown to be potent inhibitors of histidine biosynthesis. The related compound, 3-amino-1,2,4-triazole, effectively inhibits the growth of algae such as Chlorella vulgaris and Prototheca zopfii by targeting the enzyme imidazoleglycerol phosphate (B84403) dehydratase. plos.org This inhibition leads to the accumulation of a histidine precursor, imidazoleglycerol, and the restoration of normal growth upon the addition of external histidine confirms this specific mode of action. plos.org Furthermore, L-1H-1,2,4-triazole-3-alanine, a naturally occurring compound, is recognized as a histidine antagonist that functions as a feedback inhibitor of the histidine biosynthesis pathway. mdpi.com The chemical inhibition of imidazole (B134444) glycerol (B35011) phosphate dehydratase (IGPD) by triazole-based molecules has been identified as a strategy to induce histidine auxotrophy in Mycobacterium tuberculosis, highlighting the importance of this pathway as a therapeutic target. researchgate.net

Modulation of Other Relevant Enzymes (e.g., Collagenase, Tyrosinase, Mur Ligases, Thymidine (B127349) Phosphorylase)

The inhibitory potential of triazole derivatives extends to a variety of other enzymes critical to different biological processes.

Collagenase: Certain non-protein amino acids containing a 1,2,4-triazole ring have demonstrated the ability to inhibit collagenase activity. Specifically, (S)-β-[4-phenyl-3-propyl-5-thioxo-1,2,4-triazol-1-yl]-α-alanine and a tripeptide derivative, allyl-glycyl-(S)-β-[4-allyl-3-(pyridin-3'-yl)-5-thioxo-1,2,4-triazol-1-yl]-α-alanine, have been identified as inhibitors of collagenase from Clostridium histolyticum. armchemfront.com Docking analysis has been used to identify and select non-protein amino acids and peptides that are capable of interacting with and inhibiting collagenase. armchemfront.comsemanticscholar.org

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. rsc.orgnih.gov Various 1,2,4-triazole derivatives have been synthesized and shown to be potent inhibitors of this enzyme. rsc.orgplos.org The inhibitory mechanism is believed to involve the nitrogen atoms of the triazole ring coordinating with the two copper ions present in the active site of the tyrosinase enzyme. rsc.org Some triazole Schiff's base derivatives have shown potent, reversible, and mixed-type inhibition of mushroom tyrosinase. plos.org The inhibitory potencies of these derivatives can be significantly higher than standard inhibitors like kojic acid. rsc.orgnih.gov

CompoundTarget EnzymeIC50 Value (μM)Inhibition TypeReference
(Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y3)Mushroom Tyrosinase (Diphenolase)1.5Reversible, Mixed plos.org
(Z)-3-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y2)Mushroom Tyrosinase (Diphenolase)7.0Reversible, Mixed plos.org
(Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol (Y1)Mushroom Tyrosinase (Diphenolase)12.5Reversible, Mixed plos.org
1,2,4-triazole-tethered β-hydroxy sulfide (B99878) (11c)Bacterial Tyrosinase4.52 ± 0.09Not specified rsc.org

Mur Ligases: Mur ligases are essential enzymes involved in the cytoplasmic steps of bacterial cell wall peptidoglycan biosynthesis, making them attractive targets for new antibiotics. mdpi.comnih.gov While research has focused on 1,2,3-triazole derivatives, these studies demonstrate the potential of the triazole scaffold to inhibit Mur ligases. For instance, 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl) uridine (B1682114) derivatives have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) MurA-F enzymes. mdpi.com

Thymidine Phosphorylase: A series of 1,2,4-triazolo[1,5-a] rsc.orgnih.govmdpi.comtriazine derivatives have been synthesized and evaluated for their in vitro inhibitory potential against thymidine phosphorylase (TP). Some of these compounds exhibited inhibitory activity comparable to the positive control, 7-deazaxanthine. Kinetic studies revealed that one of the potent derivatives acts as a mixed-type inhibitor with respect to the substrate thymidine. mdpi.com

Interference with Core Biosynthetic Processes

Beyond direct enzyme inhibition, this compound and related compounds can disrupt fundamental biosynthetic pathways, leading to broad-spectrum effects on cellular function and viability.

Mechanisms of Protein Synthesis Disruption

The related compound, 3-amino-1,2,4-triazole, has been identified as a direct and specific inhibitor of protein synthesis on mitoribosomes in the mold Neurospora crassa. nih.gov This inhibition leads to a decrease in the levels of mitochondrial proteins that are synthesized on these ribosomes. This effect is similar to that of chloramphenicol, a known inhibitor of mitochondrial protein synthesis. nih.gov While this research was not on this compound itself, it points to a potential mechanism of action for closely related triazole compounds.

Impact on Ergosterol Biosynthesis in Fungal Systems

The inhibition of lanosterol 14α-demethylase by triazole compounds has a direct and significant impact on the ergosterol biosynthetic pathway in fungi. armchemfront.com Ergosterol is a crucial component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. mdpi.com The blockage of lanosterol demethylation by triazoles leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors. armchemfront.commdpi.com This disruption of the sterol profile alters membrane permeability and can be toxic to the fungal cell, ultimately leading to the inhibition of fungal growth. researchgate.net The antifungal activity of azole drugs is thus directly linked to their ability to interfere with this vital biosynthetic process. nih.govnih.gov

Influence on Folate Biosynthesis Pathways

While the primary mechanism of action for most triazole fungicides is the inhibition of ergosterol biosynthesis, emerging research suggests a potential, albeit less direct, influence on other metabolic routes, including the folate biosynthesis pathway. Folate and its derivatives are essential cofactors in the synthesis of nucleotides and certain amino acids, making the pathway a critical target for antimicrobial and anticancer therapies. nih.govnih.gov

The folate pathway in fungi has been identified as a potential target to augment the efficacy of azole antifungals. mdpi.com Although direct experimental evidence specifically detailing the inhibitory action of this compound on key enzymes of the folate pathway, such as dihydrofolate reductase (DHFR) or dihydropteroate (B1496061) synthase (DHPS), is not extensively documented, the broader class of triazole-containing compounds has been the subject of such investigations.

Molecular docking studies have explored the potential for various triazole derivatives to bind to and inhibit DHFR. For instance, certain benzimidazole-containing 1,2,3-triazoles have demonstrated notable binding affinity for the active site of DHFR. jchemlett.com Similarly, pyrimidine-coumarin-triazole conjugates and chalcone-linked 1,2,3-triazole derivatives have been computationally screened against DHFR, indicating that the triazole moiety can play a role in the interaction with this crucial enzyme. elsevierpure.comnih.gov These studies suggest that the nitrogen atoms of the triazole ring can form hydrogen bonds with amino acid residues within the enzyme's active site, a common feature of known DHFR inhibitors.

It is important to note that these findings are based on computational models and in vitro studies of structurally distinct triazole derivatives. Therefore, while it is plausible that this compound could exert some influence on the folate biosynthesis pathway due to the presence of the 1,2,4-triazole ring, direct experimental validation of this hypothesis is currently lacking.

Molecular Recognition and Binding Mode Analysis within Biological Targets

The molecular recognition of this compound and its derivatives by biological targets is primarily governed by the physicochemical properties of the triazole ring and the L-alanine backbone. The triazole moiety, with its nitrogen atoms, is capable of participating in various non-covalent interactions, which are fundamental to its binding affinity and specificity for target enzymes. elsevierpure.com

Molecular docking simulations of various triazole-containing compounds with enzymes of the folate pathway, such as DHFR, provide insights into the potential binding modes. These studies reveal that the triazole ring can fit into the active site of the enzyme, often mimicking the binding of the natural substrate or known inhibitors.

Key interactions that have been observed in docking studies of triazole derivatives with DHFR include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site of DHFR, such as LEU 24, ILE 5, and ALA 7. jchemlett.com

Hydrophobic Interactions: The aromatic nature of the triazole ring can lead to hydrophobic interactions with nonpolar residues in the binding pocket.

Coordination with Metal Ions: The ability of the triazole ring to coordinate with metal ions could be relevant for metalloenzymes within various pathways. elsevierpure.com

The L-alanine portion of the molecule provides a chiral scaffold and additional points of interaction. The amino and carboxyl groups can form salt bridges and hydrogen bonds, further anchoring the molecule within the active site of a target protein.

The following interactive data tables summarize findings from molecular docking studies of various triazole derivatives with potential biological targets, illustrating the binding energies and interacting residues.

Table 1: Molecular Docking Results of Benzimidazole-Containing 1,2,3-Triazoles with Dihydrofolate Reductase (DHFR)

CompoundBinding Energy (kcal/mol)Interacting Residues
14a-10.6LEU 24, ILE 5, ALA 6, ALA 7, GLY 15, MET 16, GLU 17, ASN 18, MET 20, TRP 22, ASN 23, PRO 25, ASP 27, LEU 28, PHE 31, HIS 45, THR 46, SER 49, ILE 50, LEU 54, ILE 94 jchemlett.com

Table 2: Molecular Docking Results of Chalcone-Linked 1,2,3-Triazole Derivatives with Dihydrofolate Reductase (DHFR)

CompoundActivityKey Interactions
4hActiveHydrogen bonding interactions, favorable aromatic ring orientations nih.gov
4gActiveHydrogen bonding interactions, favorable aromatic ring orientations nih.gov
4bInactiveUnfavorable interactions due to halogen substitutions nih.gov
4tInactiveUnfavorable interactions due to halogen substitutions nih.gov

Structural Biology and Conformational Analysis

Advanced Spectroscopic Elucidation of Molecular Conformation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

The precise molecular structure and conformation of 3-(1,2,4-Triazol-1-yl)-L-alanine and its derivatives are primarily established through a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For derivatives of this compound, ¹H, ¹³C, and ¹⁵N NMR are critical for structural elucidation. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For instance, in a study of racemic N-Boc-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a derivative of this compound, distinct signals were observed for the triazole protons, the methyl and t-butyl groups, and the methylene (B1212753) protons. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignments. vibgyorpublishers.orgresearchgate.net HMQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is crucial for confirming the connection between the alanine (B10760859) backbone and the triazole ring. For example, analysis of the ¹H-¹⁵N HMBC spectrum of a related compound confirmed that the nucleophilic substitution occurred on the N1 nitrogen of the 1,2,4-triazole (B32235) ring. vibgyorpublishers.org These techniques provide definitive evidence of the molecular framework and the specific isomer formed during synthesis. vibgyorpublishers.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. This technique is used to confirm the molecular formula of newly synthesized this compound derivatives. nih.govmdpi.com For example, the calculated mass for the [M+H]⁺ ion of a synthesized derivative is compared to the experimentally found mass, with a close match confirming the identity of the compound. mdpi.commdpi.com

Detailed spectroscopic data from representative studies are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid in DMSO-d6 nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ (alanine) 1.24 (s, 3H) 22.33
C(CH₃)₃ (Boc) 1.40 (s, 9H) 28.64 (3C)
CH₂N (methylene) 4.39, 4.83 (AB, 2H, J=14 Hz) 52.06
C(COOH) - 58.24
NH 7.02 (s, 1H) -
Triazole CH 7.96 (s, 1H) 145.56
Triazole CH 8.20 (s, 1H) 151.63
C(CH₃)₃ (Boc) - 78.95
NHC=O (Boc) - 155.02

Table 2: HR-MS Data for Selected 1,2,4-Triazole Derivatives mdpi.com

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass (ESI⁺)
Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate C₁₈H₂₅N₅O₄ 376.1980 376.1986
Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxo-1-phenylpropyl)carbamate C₂₄H₂₉N₅O₄ 452.2293 452.2290

X-ray Crystallographic Studies of this compound and its Protein Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the parent compound this compound is not prominently available in the surveyed literature, structural data for its derivatives and for protein complexes containing similar 1,2,4-triazole moieties offer significant insights.

Studies on novel sulfone derivatives containing 1,2,4-triazole moieties have utilized single-crystal X-ray diffraction to confirm their molecular structures. nih.gov Similarly, the crystal structures of zinc complexes with 1,2,4-triazole functionalized amino acid derivatives have been determined. researchgate.net In one such trinuclear zinc complex, the triazole-functionalized ligand coordinates to the zinc ions, and the resulting complex exhibits a specific Zn-N bond length of 2.115(5) Å. researchgate.net This structural information is vital for understanding the coordination chemistry and the potential for these molecules to interact with metalloenzymes.

Furthermore, crystallographic studies of proteins in complex with 1,2,4-triazole-containing inhibitors reveal the specific molecular interactions that drive binding and biological activity. For example, the crystal structure of human heme oxygenase-1 (HO-1) has been solved in complex with inhibitors containing a 1,2,4-triazole group. researchgate.net These studies show that the triazole moiety coordinates directly with the heme iron in the enzyme's active site. researchgate.net The rest of the inhibitor molecule occupies a flexible, hydrophobic binding pocket, displacing a critical water molecule. researchgate.net Such structures provide a rational basis for designing more potent and selective inhibitors by optimizing the fit within the protein's binding subpockets. researchgate.net Although not a complex of this compound itself, this work demonstrates the capability of the 1,2,4-triazole ring to act as a key pharmacophore in protein binding.

Conformational Dynamics and Stereochemical Influence on Biological Activity

The triazole moiety can stabilize discrete conformations through dipole-dipole interactions. frontiersin.org When incorporated into peptides, the 1,2,3-triazole isomer (a close relative) has been shown to be an attractive surrogate for the amide bond or disulfide function, capable of stabilizing specific secondary structures like β-turns. nih.govfrontiersin.orgtandfonline.com For instance, replacing the disulfide bridge in oxytocin (B344502) with a 1,2,3-triazol-1-yl moiety resulted in analogues that could adopt a similar type I β-turn conformation to the native hormone. tandfonline.com This mimicry suggests that the 1,2,4-triazole ring in this compound can similarly pre-organize the molecular conformation, potentially enhancing binding affinity to target proteins by reducing the entropic penalty of binding.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is crucial in structure-based drug design for identifying potential biological targets and understanding interaction mechanisms.

Research on 1,2,4-triazole (B32235) derivatives incorporating amino acid fragments has demonstrated their potential as antifungal agents through molecular docking studies. Specifically, certain derivatives have shown strong binding affinity to the fungal enzyme 14α-demethylase (CYP51). For instance, molecular docking of compounds 8d and 8k revealed significant interactions within the active site of CYP51. In the case of compound 8d , its hydroxyl group forms a hydrogen bond with the MET-459 residue, while the amino acid portion interacts with HIS-457 and TYR-456.

Similarly, docking studies have been employed to evaluate 1,2,4-triazole derivatives against other targets. One investigation into potential MCR-1 inhibitors, which could help overcome colistin (B93849) resistance, reported a triazole derivative (Ligand 6 ) with a strong binding affinity of -12.4 kcal/mol. Another study on new 1,2,4-triazole derivatives as potential anticancer agents identified a compound (PS9 ) with a docking score of -8.9 kcal/mol, forming three hydrogen bonds with key amino acid residues of its target. These examples underscore the utility of docking in ranking compounds and elucidating the structural basis for their activity.

Compound/LigandTarget ProteinPredicted Binding Affinity/ScoreKey InteractionsSource
Ligand 6 (Triazole derivative)MCR-1-12.4 kcal/molInteractions with the MCR-1 binding pocket via a 4-sulfonamide group.
PS9 (Triazole derivative)Not Specified-8.9 kcal/mol3 H-bonds with Lys413, Asn496, Arg557.
Compound 7f (Triazole-acetamide hybrid)c-kit tyrosine kinase-176.749 kcal/molNot Specified
Compound 19h (Triazole analogue)DNA gyrase (3IFZ)-21.6 kcal/molNot Specified

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These methods provide insights into molecular structure, vibrational frequencies, and the distribution of electrons, which govern how a molecule interacts with its environment.

For 1,2,4-triazole and its amino derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to study electronic parameters and predict reactivity. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Studies on 3-Amino-1,2,4-triazole have used DFT to calculate the molecular electrostatic potential (MESP), which maps the charge distribution to predict sites for electrophilic and nucleophilic attack. These calculations revealed that the N4 atom of the triazole ring is the most electron-rich region, making it the most probable site for coordinating with metal ions. Analysis of Fukui indices further helps in identifying reactive centers for multicenter adsorption on surfaces.

Quantum Chemical ParameterSignificance in Molecular AnalysisSource
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Detection and Quantification in Research Matrices (e.g., LC-MS/MS, HPLC-UV/Fluorescence, GC-NPD)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of 3-(1,2,4-Triazol-1-yl)-L-alanine and other highly polar triazole derivative metabolites. eurl-pesticides.eunih.gov Its high selectivity and sensitivity make it ideal for detecting low concentrations in complex biological and environmental samples. nih.govmdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of these polar compounds, which are not well-retained on traditional reversed-phase (e.g., C18) columns without derivatization. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection can also be utilized. For UV detection, analysis of underivatized amino acids can be challenging, often requiring detection at low wavelengths (around 210-225 nm) where matrix interference can be significant. nih.govresearchgate.netthermofisher.com Fluorescence detection offers higher sensitivity and specificity but necessitates a pre- or post-column derivatization step, as this compound is not natively fluorescent. cdc.govnih.gov Common derivatizing agents for amino acids include 6-aminoquinoly-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or monobromobimane (B13751) (MBB), which react with the amino group to yield a highly fluorescent product. cdc.govmdpi.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile amino acids like this compound due to their low volatility and thermal instability. While derivatization could potentially make it amenable to GC analysis, LC-based methods are far more common and straightforward for this class of compounds.

Table 1: Example Chromatographic Conditions for Triazole Metabolite Analysis

Parameter LC-MS/MS (HILIC) HPLC-Fluorescence (Reversed-Phase)
Column SeQuant® ZIC-HILIC C18 Reversed-Phase

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient of aqueous buffer and organic solvent (e.g., Methanol (B129727) or Acetonitrile) | | Detection | Tandem Mass Spectrometry (MS/MS) | Fluorescence Detector | | Derivatization | Not required | Required (e.g., with AQC or MBB) cdc.govmdpi.com | | Ionization Mode | Electrospray Ionization (ESI), Positive | N/A |

Specialized Sample Preparation Protocols for Complex Biological and Environmental Samples (e.g., QuPPe Method)

Given the highly polar nature of this compound, specialized sample preparation protocols are necessary to efficiently extract it from complex matrices such as fruits, vegetables, milk, and soil. eurl-pesticides.eunih.gov The QuPPe (Quick Polar Pesticides) method is a widely adopted and effective procedure for this purpose. quppe.eu

The QuPPe method involves a single-step extraction of the sample with a mixture of methanol and water, often acidified with formic acid. quppe.eu This approach avoids cumbersome derivatization procedures and allows for the simultaneous extraction of multiple polar analytes. quppe.eu For complex matrices, a freezing-out step can be included to precipitate major matrix components like lipids and proteins, thereby cleaning up the sample extract before analysis. quppe.eu The final aqueous extract is directly suitable for injection into an LC-MS/MS system. quppe.eu This straightforward and rapid extraction makes the QuPPe method highly efficient for high-throughput research applications. eurl-pesticides.eu

Application of Isotopically Labeled Standards in Tracing and Mechanistic Studies

In quantitative analysis, particularly with LC-MS/MS, the use of isotopically labeled internal standards (IL-IS) is critical for achieving high accuracy and precision. eurl-pesticides.eu These standards, such as deuterium (B1214612) (D) or carbon-13 (¹³C) labeled versions of this compound, are chemically identical to the analyte but have a higher mass. medchemexpress.com

When an IL-IS is added to a sample at the beginning of the extraction process, it experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement in the MS source) as the target analyte. eurl-pesticides.eu By measuring the ratio of the response of the native analyte to the labeled standard, these variations can be effectively compensated for, leading to more reliable quantification. quppe.eu The use of IL-IS is a key component of robust analytical methods and is strongly recommended in the QuPPe procedure. eurl-pesticides.euquppe.eu Beyond quantification, stable isotope-labeled compounds are invaluable tools in metabolic research and mechanistic studies, allowing scientists to trace the biotransformation and fate of the parent compound in biological systems. isotope.com

Validation of Research-Oriented Analytical Protocols for Precision and Accuracy

Validation of any analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu For research applications involving the quantification of this compound, the validation process ensures the reliability and reproducibility of the data. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eueuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. europa.eu

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy: The closeness of the measured value to the true or accepted value, often assessed by analyzing spiked samples at different concentrations. europa.eu Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu An RSD of <15% is generally considered acceptable. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. europa.eu

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. europa.eu For soil analysis of the related compound 1,2,4-triazole (B32235), an LOQ of 1.1 µg kg⁻¹ has been achieved. nih.gov

Table 2: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Method

Parameter Typical Acceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80 – 120%
Precision (RSD) ≤ 15%
Specificity No significant interference at the retention time of the analyte
Limit of Quantification (LOQ) Must be relevant to the expected concentrations in samples

Emerging Research Applications and Future Directions of 3 1,2,4 Triazol 1 Yl L Alanine

The nonproteinogenic amino acid 3-(1,2,4-triazol-1-yl)-L-alanine is a molecule of increasing interest in various fields of biochemical and medical research. Its unique structural features, particularly the presence of the 1,2,4-triazole (B32235) ring, open up a range of applications, from the development of new therapeutic agents to the fundamental study of biological processes. This article explores the emerging research applications and future directions for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,2,4-Triazol-1-yl)-L-alanine, and how can reaction conditions be optimized methodologically?

  • Answer: The compound can be synthesized via nucleophilic substitution or metal-catalyzed coupling between L-alanine derivatives and 1,2,4-triazole precursors. Key variables to optimize include temperature (e.g., 60–100°C for triazole coupling), solvent polarity (DMSO or DMF for solubility), and catalyst selection (e.g., Cu(I) for azide-alkyne cycloadditions) . Use factorial design (e.g., 2^k experiments) to systematically evaluate interactions between parameters like pH, reaction time, and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Combine HPLC (for purity assessment, ≥95% threshold) with NMR (¹H/¹³C for functional group verification) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Cross-validate results using FT-IR to detect triazole ring vibrations (~1500 cm⁻¹) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell line specificity) or compound purity. Replicate experiments under standardized protocols (e.g., ISO 17025) and perform meta-analyses to identify confounding variables . Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to validate mechanisms .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in aqueous environments?

  • Answer: Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and solvation free energies. Molecular dynamics (MD) simulations can model hydration shells and pH-dependent protonation states . Integrate machine learning (ML) models trained on triazole-containing analogs to predict degradation pathways .

Q. How should experimental designs be structured to study structure-activity relationships (SAR) for derivatives of this compound?

  • Answer: Use a split-plot factorial design to test substituent effects on the triazole ring (e.g., electron-withdrawing vs. donating groups) and amino acid backbone modifications. High-throughput screening (HTS) with microplate readers can rapidly assess bioactivity across derivatives . Validate SAR hypotheses via crystallographic docking studies .

Methodological Best Practices

  • Data Contradiction Analysis: Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls (e.g., internal standards for HPLC) .
  • Safety Protocols: Follow GHS guidelines for handling triazole derivatives, including PPE (gloves, goggles) and waste disposal protocols for reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.